2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including sulfonamido, methylsulfanyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with 4-methylsulfanylbenzenesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with 1-phenylethylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl and phenylethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a methylsulfanyl group.
N-(2,4-Dimethylphenyl)formamide: Similar structure but with a formamide group instead of an acetamide group.
Uniqueness
2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)ACETAMIDE is unique due to the presence of both sulfonamido and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-18-9-11-21(12-10-18)26(31(28,29)23-15-13-22(30-3)14-16-23)17-24(27)25-19(2)20-7-5-4-6-8-20/h4-16,19H,17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBIBMZBDJEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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